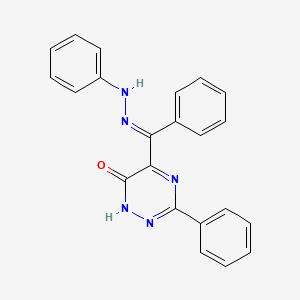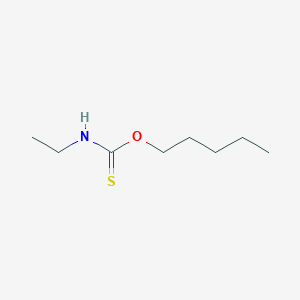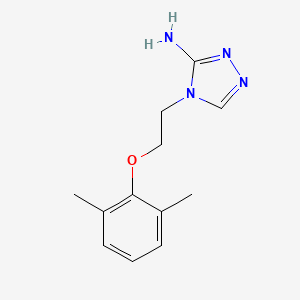
4H-1,2,4-Triazole, 3-amino-4-(2-(2,6-xylyloxy)ethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4H-1,2,4-Triazole, 3-amino-4-(2-(2,6-xylyloxy)ethyl)- is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,2,4-Triazole, 3-amino-4-(2-(2,6-xylyloxy)ethyl)- typically involves the reaction of hydrazine derivatives with appropriate aldehydes or ketones, followed by cyclization. One common method involves the use of formylhydrazine, which is heated under reflux conditions to form the triazole ring . The reaction conditions often include the use of solvents like ethanol and the addition of catalysts to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
4H-1,2,4-Triazole, 3-amino-4-(2-(2,6-xylyloxy)ethyl)- undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include nitro derivatives, dihydrotriazoles, and various substituted triazoles, depending on the specific reaction conditions and reagents used.
科学研究应用
4H-1,2,4-Triazole, 3-amino-4-(2-(2,6-xylyloxy)ethyl)- has a wide range of scientific research applications:
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials, including polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 4H-1,2,4-Triazole, 3-amino-4-(2-(2,6-xylyloxy)ethyl)- involves its interaction with specific molecular targets and pathways. The amino group and triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation .
相似化合物的比较
Similar Compounds
4-Amino-1,2,4-triazole: A simpler triazole derivative with similar biological activities.
3-Amino-1,2,4-triazole: Another triazole compound with comparable chemical properties.
5-Amino-1H-1,2,4-triazole-3-carbohydrazide: Known for its high density and thermal stability.
Uniqueness
4H-1,2,4-Triazole, 3-amino-4-(2-(2,6-xylyloxy)ethyl)- stands out due to its xylyloxyethyl substituent, which imparts unique chemical properties and enhances its potential applications in various fields. The presence of both amino and xylyloxy groups allows for diverse chemical modifications and interactions, making it a versatile compound for research and industrial use.
属性
CAS 编号 |
5369-84-6 |
|---|---|
分子式 |
C12H16N4O |
分子量 |
232.28 g/mol |
IUPAC 名称 |
4-[2-(2,6-dimethylphenoxy)ethyl]-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C12H16N4O/c1-9-4-3-5-10(2)11(9)17-7-6-16-8-14-15-12(16)13/h3-5,8H,6-7H2,1-2H3,(H2,13,15) |
InChI 键 |
BQIJYQMEEOPKBX-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)C)OCCN2C=NN=C2N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Benzyl-7-methylhexahydro-1H-pyridazino[1,2-a][1,2,5]triazepine-1,5(2H)-dione](/img/structure/B12904432.png)

![4,6-Dimethyl-2-(piperidin-1-yl)imidazo[1,5-a]pyrimidine](/img/structure/B12904443.png)
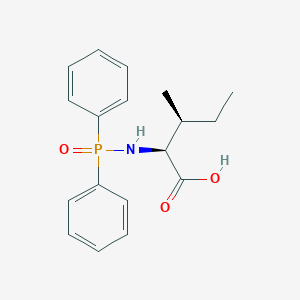
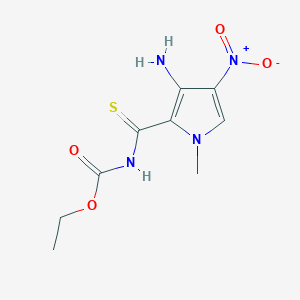

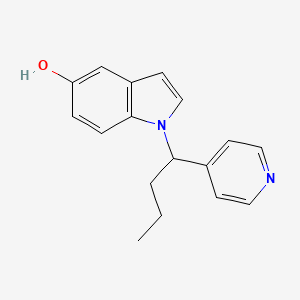
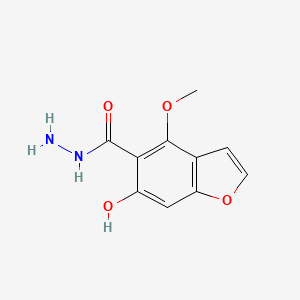
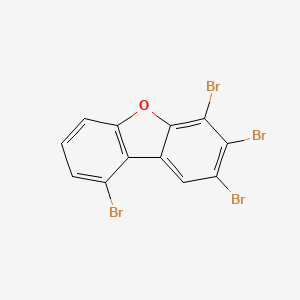
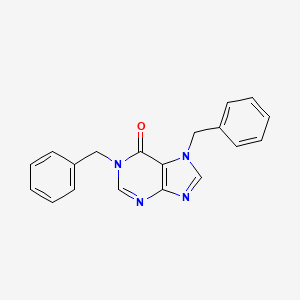
![Isoxazole, 5-[2-methoxy-2-(4-methylphenyl)ethyl]-3-methyl-](/img/structure/B12904492.png)
![3-Methyl-1-(2-nitrophenyl)-1,4-dihydro[1]benzopyrano[4,3-c]pyrazole](/img/structure/B12904497.png)
